![molecular formula C22H20N2O4 B3020470 1-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(naphthalen-1-ylmethyl)urea CAS No. 2320931-21-1](/img/structure/B3020470.png)
1-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(naphthalen-1-ylmethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(naphthalen-1-ylmethyl)urea is a complex organic compound featuring a unique structure that combines furan and naphthalene moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(naphthalen-1-ylmethyl)urea typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Furan Moiety: The furan rings can be synthesized through cyclization reactions involving appropriate precursors such as 2-furylcarbinol.
Naphthalen-1-ylmethyl Urea Formation: The final step involves the reaction of the hydroxyethyl-furan intermediate with naphthalen-1-ylmethyl isocyanate to form the desired urea derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the furan and naphthalene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst (Pd/C) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furanones, while reduction could produce dihydrofuran derivatives.
Wissenschaftliche Forschungsanwendungen
1-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(naphthalen-1-ylmethyl)urea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Materials Science: Its ability to form stable complexes can be utilized in the development of new materials with specific properties.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Wirkmechanismus
The mechanism of action of 1-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets. The furan and naphthalene moieties can engage in π-π stacking interactions with aromatic residues in proteins, potentially inhibiting or modulating their activity. Additionally, the hydroxyethyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-[2-(Furan-2-yl)-2-hydroxyethyl]-3-(naphthalen-1-ylmethyl)urea
- 1-[2-(Furan-2-yl)-2-hydroxyethyl]-3-(phenylmethyl)urea
- 1-[2-(Thiophen-2-yl)-2-hydroxyethyl]-3-(naphthalen-1-ylmethyl)urea
Uniqueness
1-[2-[5-(Furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(naphthalen-1-ylmethyl)urea stands out due to the presence of two furan rings, which can enhance its reactivity and interaction with biological targets. This unique structure may confer distinct pharmacological properties compared to similar compounds.
Eigenschaften
IUPAC Name |
1-[2-[5-(furan-2-yl)furan-2-yl]-2-hydroxyethyl]-3-(naphthalen-1-ylmethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c25-18(19-10-11-21(28-19)20-9-4-12-27-20)14-24-22(26)23-13-16-7-3-6-15-5-1-2-8-17(15)16/h1-12,18,25H,13-14H2,(H2,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMFREFRXCHURTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2CNC(=O)NCC(C3=CC=C(O3)C4=CC=CO4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(2-Oxaspiro[3.3]heptan-6-yl)acetic acid](/img/structure/B3020387.png)
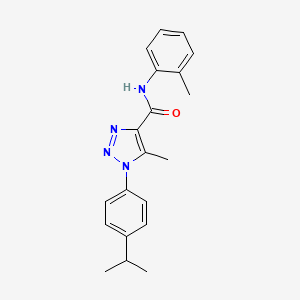
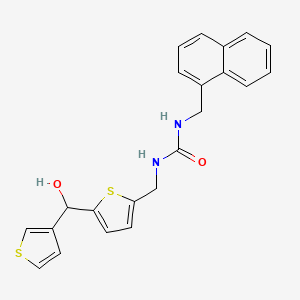
![2-(4-methylbenzyl)-7-(p-tolyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B3020391.png)

![{4-[(3-Bromobenzyl)amino]-6-chloroquinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B3020395.png)
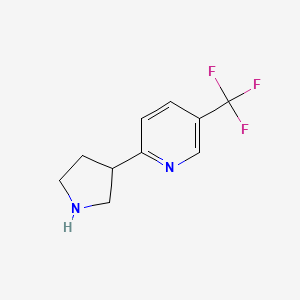
![Ethyl 5-(cyclopropanecarboxamido)-4-oxo-3-phenyl-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3020397.png)
![7-methoxy-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B3020399.png)
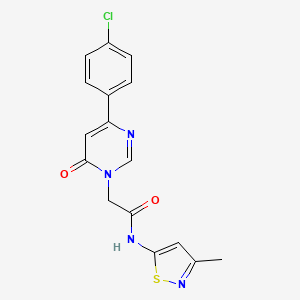
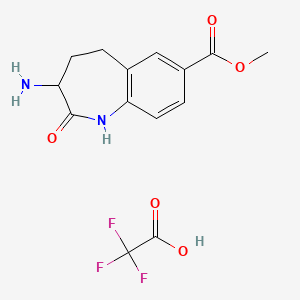
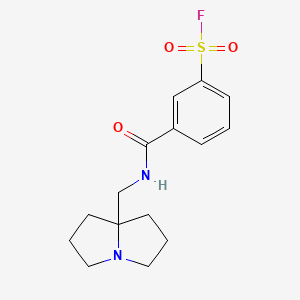
![3-(oxetan-3-yloxy)-5H,6H,7H-cyclopenta[c]pyridazine](/img/structure/B3020409.png)
![Imidazo[1,5-a]pyridine-7-carbonitrile](/img/structure/B3020410.png)
